molecular formula C10H11N3S B12439348 4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione

4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione

Cat. No.: B12439348
M. Wt: 205.28 g/mol
InChI Key: FEJPBCAMRHMQAR-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione is a heterocyclic compound that contains an imidazole ring. Compounds with imidazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of thiosemicarbazides: This method involves the reaction of thiosemicarbazides with aldehydes or ketones.

    Reaction conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or thione groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-3-phenyl-1H-imidazole-2-thiol: Similar structure but with a thiol group instead of a thione.

    4-Amino-1-methyl-3-phenyl-1H-imidazole-2-oxide: Contains an oxide group instead of a thione.

Uniqueness

4-Amino-1-methyl-3-phenyl-1H-imidazole-2(3H)-thione is unique due to its specific functional groups, which confer distinct chemical and biological properties

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

4-amino-1-methyl-3-phenylimidazole-2-thione

InChI

InChI=1S/C10H11N3S/c1-12-7-9(11)13(10(12)14)8-5-3-2-4-6-8/h2-7H,11H2,1H3

InChI Key

FEJPBCAMRHMQAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N(C1=S)C2=CC=CC=C2)N

Origin of Product

United States

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